molecular formula C20H15F3N2O B4741882 4-{[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile

4-{[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile

Cat. No. B4741882
M. Wt: 356.3 g/mol
InChI Key: QGSJAEXTTVPMAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. It is a complex organic compound with a unique chemical structure that makes it an important molecule in many fields of study, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 4-{[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile is not fully understood. However, it is believed to work by inhibiting certain enzymes and receptors in the body, which can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, some studies have suggested that the compound may have anti-inflammatory, analgesic, and neuroprotective properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile in lab experiments is its unique chemical structure, which makes it an ideal molecule for studying various biological processes. However, one of the limitations of using the compound is its high cost and the complex synthesis process required to obtain it.

Future Directions

There are many potential future directions for research involving 4-{[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile. Some possible areas of study include:
1. Further investigation of the compound's mechanism of action and its potential applications in the treatment of various diseases.
2. Development of new synthesis methods to make the compound more accessible and cost-effective.
3. Exploration of the compound's potential as a tool for studying various biological processes.
4. Investigation of the compound's toxicity and safety profile in animal models.
5. Development of new analogs of the compound with improved properties and efficacy.
Conclusion:
In conclusion, this compound is a complex organic compound with a unique chemical structure that makes it an important molecule in many fields of study. Its potential applications in scientific research are vast, and there are many future directions for research involving the compound. Further studies are needed to fully understand its mechanism of action and potential uses in the treatment of various diseases.

Scientific Research Applications

4-{[7-ethyl-3-(trifluoroacetyl)-1H-indol-1-yl]methyl}benzonitrile has a wide range of applications in scientific research. One of the most significant applications is in the field of medicinal chemistry, where it is used to develop new drugs for the treatment of various diseases. The compound has also been used in studies related to cancer, inflammation, and neurodegenerative diseases.

properties

IUPAC Name

4-[[7-ethyl-3-(2,2,2-trifluoroacetyl)indol-1-yl]methyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N2O/c1-2-15-4-3-5-16-17(19(26)20(21,22)23)12-25(18(15)16)11-14-8-6-13(10-24)7-9-14/h3-9,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSJAEXTTVPMAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=C(C=C3)C#N)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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